molecular formula C₇H₈N₂O₂ B1142690 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde CAS No. 1378797-49-9

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde

Cat. No.: B1142690
CAS No.: 1378797-49-9
M. Wt: 152.15
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carboxylic acid.

    Reduction: 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group, which allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-7-9-5-3-8-2-1-6(5)11-7/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHODSGQDGSECHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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